Carbonic acid; choline

Solubility Formulation Science Pre-formulation

The compound designated as 'Carbonic acid; choline' is choline bicarbonate (CAS 78-73-9), a quaternary ammonium salt formed from the choline cation [(CH₃)₃NCH₂CH₂OH]⁺ and the bicarbonate anion [HCO₃]⁻. It is typically supplied as a ~80% aqueous solution, a liquid physical form that distinguishes it from the more common solid chloride and bitartrate salts.

Molecular Formula C6H16NO4+
Molecular Weight 166.20 g/mol
Cat. No. B12063930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic acid; choline
Molecular FormulaC6H16NO4+
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCO.C(=O)(O)O
InChIInChI=1S/C5H14NO.CH2O3/c1-6(2,3)4-5-7;2-1(3)4/h7H,4-5H2,1-3H3;(H2,2,3,4)/q+1;
InChIKeyDQKGOGJIOHUEGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Choline Bicarbonate for Advanced Formulation: A Baseline Overview


The compound designated as 'Carbonic acid; choline' is choline bicarbonate (CAS 78-73-9), a quaternary ammonium salt formed from the choline cation [(CH₃)₃NCH₂CH₂OH]⁺ and the bicarbonate anion [HCO₃]⁻ [1]. It is typically supplied as a ~80% aqueous solution, a liquid physical form that distinguishes it from the more common solid chloride and bitartrate salts . Its molecular formula is C₆H₁₅NO₄ with a molecular weight of 165.19 g/mol [1]. This compound serves a dual role, delivering the essential nutrient choline while providing a bicarbonate counterion that imparts alkalinity and pH-buffering capacity without introducing sodium or chloride ions, making it a strategic choice for ion-sensitive applications .

Why Choline Salts Cannot Be Treated as Interchangeable: The Evidence Gap


Treating choline salts as generic, interchangeable sources of the choline cation is a high-risk procurement strategy. The counterion critically dictates the compound's physical form, solubility, pH in solution, and biological incompatibility. For example, substituting choline bicarbonate with choline chloride directly introduces a supraphysiological chloride load, which in one in vivo study inhibited plasma renin activity (PRA) to a significantly greater extent than sodium chloride, while choline bicarbonate had no inhibitory effect (P > 0.05) [1]. Similarly, in industrial synthesis, the choice of counterion determines the formation of inorganic by-products, as methods using choline hydroxide can produce problematic residues, directly impacting downstream purity profiles [2]. A general selection of a choline source without verifying these counterion-specific effects can lead to altered experimental outcomes, failed synthesis, or regulatory non-compliance. The quantitative evidence below defines the precise selection criteria.

Quantitative Differentiation Guide: Choline Bicarbonate vs. Closest Analogs


Water Solubility Advantage: Choline Bicarbonate (Liquid) vs. Common Solid Salts

Choline bicarbonate, supplied as a liquid solution, demonstrates substantially higher water miscibility compared to two primary solid alternatives. Its water solubility is reported as 750 g/L at 20°C, which contrasts sharply with the solubility limits of choline chloride (140 g/L at 25°C) and choline bitartrate (approximately 48 g/L at 25°C). This property eliminates a dissolution step, simplifying the preparation of high-concentration liquid formulations. [1]

Solubility Formulation Science Pre-formulation

Rumen Methanogenesis pH Modulation: Choline Bicarbonate vs. Choline Chloride

In a 15-day in vitro rumen simulation supplemented with 200 mM of each choline salt, choline bicarbonate significantly altered incubation fluid pH to 7.42, compared with choline chloride, which acidified the medium to pH 6.31 (control pH: 6.95, P < 0.001). Both compounds reduced methane emissions by 97–100%. The divergent pH outcomes are directly linked to the bicarbonate versus chloride counterion, enabling choline bicarbonate to support a more neutral pH environment while delivering equivalent methane-abating concentrations of the choline moiety. [1]

Methane Mitigation Rumen Microbiology Dietary Supplementation

Impact on Plasma Renin Activity: A Chloride-Dependent Effect

A study on the ion-specific regulation of the renin-angiotensin system demonstrated that choline chloride-loading in rats significantly inhibited plasma renin activity (PRA) to a greater extent than sodium chloride (P < 0.05), whereas choline bicarbonate-loading did not inhibit PRA at all (P > 0.05), despite both groups achieving a comparable net sodium balance. This in vivo result causally isolates the chloride ion as the suppressing factor, proving that choline bicarbonate serves as a biologically inert choline source for experiments where chloride interference is unacceptable. [1]

Renin-Angiotensin System Electrophysiology Chloride-Free Buffer

Synthetic Yield and Purity: Choline Bicarbonate Intermediate vs. Choline Hydroxide

In a direct comparison of synthesis routes for the active pharmaceutical ingredient diclofenac choline, the method using an equimolar amount of choline bicarbonate (80% aqueous solution) in acetone as a solvent achieved a 95% yield. Critically, this method produces no inorganic by-products, resulting in a drug substance that is substantially free from impurities derived from choline and meets stringent quality standards. The established alternative method, which uses choline hydroxide, necessitates the in situ formation of the salt but results in the need for large amounts of taste- and odor-masking agents in the final oromucosal formulation. [1]

Choline Salts Synthetic Route Diclofenac

Physical Form for Operational Simplicity: Liquid Bicarbonate vs. Hygroscopic Solids

Choline bicarbonate is supplied and used as a stable, pre-made aqueous solution (typically ~80% w/w), a significant practical advantage over the highly hygroscopic solid forms of choline chloride and choline bitartrate. These solid salts require rigorous moisture-free handling, storage, and accurate weighing of a rapidly absorbing solid, which can compromise formulation stoichiometry. The direct liquid dispensing of choline bicarbonate reduces handling steps, minimizes quantification errors, and improves process reproducibility, especially in automated high-throughput or scaled-up manufacturing environments.

Formulation Process Chemistry Liquid Handling

Target Application Scenarios for Choline Bicarbonate Based on Quantitative Differentiation


Production of High-Purity Choline-Based APIs Without Inorganic By-products

In the synthesis of active pharmaceutical ingredients like diclofenac choline, the evidence confirms that choline bicarbonate enables a 95% yield in a non-toxic solvent (acetone) without generating inorganic by-products. This directly addresses the critical quality attribute of impurity profile, allowing procurement for cGMP pharmaceutical production where methods using choline hydroxide or other bases would require additional purification steps to remove inorganic residues or by-product-forming counterions [1].

Chloride-Free Rodent Models to Study Renin-Angiotensin System (RAS)

For in vivo studies investigating RAS physiology, the data unequivocally show that chronic loading with choline bicarbonate does not inhibit plasma renin activity (PRA), breaking its link with renal sodium handling. This makes it the only acceptable choline source for preparing chloride-free loading or infusion solutions where the experiment's primary readout is PRA. Substituting with choline chloride would make the data uninterpretable due to a pharmacodynamic incompatibility [2].

Rumen Methane Mitigation Without Inducing Acidosis

In in vitro ruminant fermentation models, supplementing with 200 mM of choline bicarbonate reduces methane emissions by up to 100% while maintaining a neutral pH of 7.42, which is significantly higher than the pH 6.31 achieved by an equimolar dose of choline chloride. For research into livestock methane mitigation or feed additive development, this counterion-controlled pH difference is the central selection criterion, as it avoids the confounding variable of pH-induced microbial shifts while delivering a consistent choline payload [3].

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